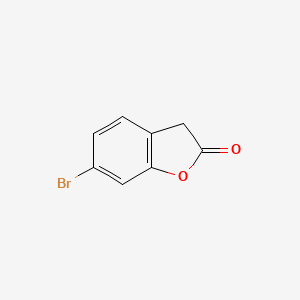

6-Bromobenzofuran-2(3H)-one

Description

Significance of Benzofuran (B130515) Scaffolds in Synthetic and Medicinal Chemistry

The benzofuran scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a privileged structure in medicinal chemistry. acs.orgbohrium.com This is evidenced by its presence in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. acs.orgrsc.org Benzofuran derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among other therapeutic applications. rsc.orgresearchgate.netjocpr.comcuestionesdefisioterapia.com

The inherent chemical properties of the benzofuran ring system, including its electronic characteristics and ability to participate in various chemical transformations, make it an attractive target for synthetic chemists. taylorandfrancis.com The development of novel methods for the synthesis and functionalization of benzofurans remains an active area of research, driven by the potential to discover new drug candidates and functional materials. acs.orgbohrium.com

Overview of Brominated Benzofuran Derivatives as Key Intermediates

The introduction of a bromine atom onto the benzofuran scaffold significantly enhances its synthetic utility. Brominated organic compounds are well-established as versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. researchgate.net This bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

Specifically, brominated benzofurans serve as key precursors for the synthesis of more complex, substituted benzofuran derivatives. rsc.org The position of the bromine atom on the benzofuran ring dictates the regioselectivity of subsequent reactions, providing a powerful tool for the targeted synthesis of specific isomers. The ability to selectively functionalize the benzofuran core through the intermediacy of its bromo-derivatives is a cornerstone of modern synthetic strategies in this field. rsc.orgresearchgate.net

Research Trajectory and Scope Pertaining to 6-Bromobenzofuran-2(3H)-one

Research concerning this compound has been focused on harnessing its reactive nature for the synthesis of novel compounds with potential biological activity. The presence of the lactone (cyclic ester) functionality within the furanone ring, coupled with the bromine substituent on the benzene ring, offers multiple sites for chemical modification.

The trajectory of research involves exploring the reactivity of both the lactone and the aryl bromide. This includes reactions such as nucleophilic attack at the carbonyl carbon, ring-opening of the lactone, and cross-coupling reactions at the bromine-substituted position. The scope of this research is expanding as chemists devise new ways to utilize this versatile building block in the synthesis of complex natural products and novel pharmaceutical agents.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 201809-69-0 americanelements.comcacheby.com |

| Molecular Formula | C₈H₅BrO₂ americanelements.comamericanelements.com |

| Molecular Weight | 213.03 g/mol americanelements.comamericanelements.com |

| IUPAC Name | 6-bromo-1-benzofuran-3-one americanelements.com |

| Boiling Point | 319.5 °C at 760 mmHg americanelements.com |

| Density | 1.742 g/cm³ americanelements.com |

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQMGPYFGNRFHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742079-90-9 | |

| Record name | 6-bromo-2,3-dihydro-1-benzofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromobenzofuran 2 3h One and Its Analogues

Regioselective Bromination Approaches for Benzofuran-2(3H)-one Core

Achieving regioselective bromination at the C-6 position of the benzofuran-2(3H)-one ring system is a primary challenge. The electronic properties of the bicyclic structure, influenced by the lactone and benzene (B151609) rings, dictate the preferred sites of electrophilic attack. Strategies are divided into direct bromination of the benzofuranone core and methods that introduce the bromine atom onto a precursor molecule prior to the formation of the heterocyclic ring.

Direct Bromination Strategies

Direct bromination involves the treatment of a benzofuran-2(3H)-one substrate with an electrophilic bromine source. The outcome of such reactions is highly dependent on the reaction conditions and the substitution pattern of the starting material. The benzofuran-2(3H)-one system can undergo electrophilic aromatic substitution, where the benzene ring is the target for the electrophile. ambeed.com

A common reagent for such transformations is N-bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide or under photo-initiation. For instance, the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives with NBS in carbon tetrachloride has been reported. mdpi.com In the case of substrates with activating groups on the benzene ring, such as methoxy (B1213986) groups, electrophilic substitution is directed to specific positions. For example, the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone resulted in the formation of 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone, indicating that bromination occurred on the benzene ring. mdpi.com

The selectivity of aryl bromination is influenced by both steric and electronic factors. Studies on the bromination of various anisole (B1667542) derivatives have shown that steric hindrance can inhibit bromination at positions ortho to methoxy groups, thereby influencing the final product distribution. gla.ac.uk The choice of brominating agent and conditions (kinetic vs. thermodynamic control) is crucial for achieving the desired regioselectivity. gla.ac.uk

Table 1: Examples of Direct Bromination on Benzofuran (B130515) Analogues

| Starting Material | Brominating Agent/Conditions | Product | Reference |

| 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, Benzoyl Peroxide, CCl4 | 1-[5-Bromo-3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | mdpi.com |

| 3,5-dimethoxytoluene | NBS, CH2Cl2, 0 °C to RT | 4-Bromo-3,5-dimethoxytoluene | gla.ac.uk |

Precursor-Based Bromination Techniques

An alternative to direct bromination is the synthesis of the target molecule from precursors that already contain the bromine atom at the desired position. This approach circumvents potential issues with regioselectivity in the final bromination step.

One such strategy begins with a brominated phenol (B47542). For example, 3-bromophenol (B21344) can be acylated with isobutyryl chloride to form 3-bromophenyl isobutyrate. google.com.na This intermediate can then undergo a Fries rearrangement, followed by intramolecular cyclization to yield a 6-bromo-2,3-dihydrobenzofuran (B67905) derivative. google.com.na Another pathway involves the Perkin rearrangement of 3-halocoumarins to form benzofuran-2-carboxylic acids. nih.gov This method starts with a coumarin, which can be brominated regioselectively using NBS before the base-catalyzed rearrangement to the benzofuran structure. nih.gov

The synthesis of 2-(6-bromobenzofuran-3-yl)acetic acid, a key intermediate for drug discovery, was achieved from a precursor that was first brominated. nih.gov Specifically, methyl-3-indole acetate (B1210297) was modified to install electron-withdrawing groups, which facilitated regioselective bromination at the 6-position. nih.gov This highlights a strategy where the substrate is electronically tailored to direct bromination before being converted to the final benzofuran analogue.

Table 2: Precursor-Based Routes to 6-Bromo Benzofuran Analogues

| Precursor | Key Reaction Step | Product Type | Reference |

| 3-Bromophenol | Acylation, Fries Rearrangement, Cyclization | 2,2-dialkyl-2,3-dihydro-6-bromobenzofuran | google.com.na |

| Coumarin | Regioselective bromination with NBS, Perkin Rearrangement | Benzofuran-2-carboxylic acid | nih.gov |

| Ethyl 3-indole acetate | Installation of directing groups, Regioselective bromination, Conversion | 6-bromo indole (B1671886) analogue | nih.gov |

Cyclization Reactions in the Formation of 6-Bromobenzofuran-2(3H)-one Core

The construction of the benzofuranone ring is a fundamental aspect of synthesizing this compound. Cyclization reactions, which can be either intramolecular or intermolecular, are employed to form the crucial C-O and C-C bonds that define the heterocyclic system.

Intramolecular Cyclization Protocols

Intramolecular cyclization involves a single molecule, which contains all the necessary atoms, rearranging to form the ring structure. These reactions are often promoted by acids, bases, or metal catalysts. A classic route involves the cyclization of suitably substituted phenols, such as o-acylphenoxyacetic acids, which can undergo dehydrative decarboxylation to yield benzofurans. mdpi.com

A more modern approach involves the intramolecular cyclization of o-alkynylphenyl ethers, which can be catalyzed by a phosphazene superbase under mild, metal-free conditions to produce 2,3-disubstituted benzofurans. mdpi.com Another prominent method is the acid-catalyzed cyclization of 2-hydroxybenzyl alcohols. For example, 5-bromo-2-(1-hydroxy-2-methylpropyl)phenol, when heated with an acidic ion exchanger like Amberlyst 15 in toluene (B28343), undergoes cyclization to form the corresponding 2,3-dihydrobenzofuran. google.com.na Classical methods for synthesizing benzofuran-2(3H)-ones often rely on the intramolecular cyclization of aryloxy carbonyl compounds. researchgate.net

Intermolecular Cyclization Strategies

Intermolecular strategies involve the reaction of two or more different molecules to build the benzofuranone core. These methods offer flexibility in introducing various substituents. A novel synthesis of benzofuran-2(3H)-ones has been developed through a [4+1] annulation reaction between ortho-substituted para-quinone methides and bromonitromethane (B42901) under mild, metal-free conditions. rsc.org

Another powerful intermolecular approach involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This method allows for the regioselective preparation of benzofuranones with predictable substitution patterns. The reaction proceeds via a Diels-Alder cycloaddition, followed by a series of eliminations and a final acid-catalyzed cyclization to yield the benzofuranone product. oregonstate.edu Palladium and copper-catalyzed reactions between 2-halophenols and alkynes are also well-established intermolecular routes to the benzofuran skeleton. researchgate.netresearchgate.net For instance, the coupling of 1-bromo-2-iodobenzenes with β-keto esters, catalyzed by copper(I) iodide, proceeds through a domino sequence of intermolecular C-C bond formation followed by intramolecular C-O bond formation to give 2,3-disubstituted benzofurans. rsc.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient, selective, and often milder reaction conditions. The synthesis of this compound and its analogues benefits significantly from both metal-based and metal-free catalytic systems.

Transition-metal-free approaches are gaining prominence due to their reduced cost and toxicity. A one-pot, transition-metal-free synthesis of 1-(3-amino-6-bromobenzofuran-2-yl)ethan-1-one has been reported, showcasing an efficient route to a 6-bromo substituted analogue. mdpi.com Similarly, the synthesis of various benzofuran derivatives has been achieved under catalyst-free conditions by reacting nitroepoxides with salicylaldehydes, using K2CO3 in DMF at elevated temperatures. researchgate.net The use of heteroatom anions as super-electron-donors (SEDs) has also been shown to initiate radical reactions for the synthesis of 3-substituted benzofurans in a transition-metal-free manner. nih.gov

Palladium and copper catalysts remain staples in the synthesis of benzofurans. researchgate.net These catalysts are particularly effective in cross-coupling reactions that form the key bonds of the heterocyclic ring. For example, palladium-catalyzed carbonylation of 1,2-dihaloarenes with primary amines can be used to construct related heterocyclic systems. rsc.org Ruthenium and platinum catalysts have also been employed in the synthesis of substituted benzofurans. researchgate.net In some cases, acidic ion exchange resins, such as Amberlyst 15, serve as effective heterogeneous catalysts for the intramolecular cyclization of 2-hydroxybenzyl alcohols to form dihydrobenzofurans. google.com.na

Transition-Metal-Free Synthetic Routes

Transition-metal-free synthesis offers an advantageous alternative by avoiding the cost, toxicity, and potential for product contamination associated with metal catalysts. Several innovative metal-free approaches for synthesizing benzofuran-2(3H)-one analogues have been developed.

One notable method involves the reaction of α-aryl-α-diazoacetates with triarylboranes. scispace.comnih.govcore.ac.uk This reaction proceeds through a tandem rearrangement and lactonization process. Initially, the triarylborane facilitates an α-arylation of the diazoacetate. In substrates containing an ortho-heteroatom, the resulting boron enolate intermediate undergoes an intramolecular rearrangement to create a quaternary carbon center, which then cyclizes to form 3,3-disubstituted benzofuran-2(3H)-ones in good yields. scispace.comnih.govcore.ac.uk

Another metal-free approach utilizes sulfuric acid to mediate the dehydrative substitution of 3-hydroxy-3-phenylbenzofuran-2(3H)-ones with various nucleophiles like electron-rich arenes, 1,3-diones, alcohols, and thiols. rsc.org This method allows for the synthesis of a range of 3-substituted-3-arylbenzofuran-2(3H)-ones. rsc.org

Furthermore, a one-pot, metal-free synthesis has been achieved through a [4 + 1] annulation reaction of para-quinone methides with bromonitromethane. rsc.org This process, which occurs under mild conditions, leads to functionalized benzofuran-2(3H)-one derivatives in moderate to good yields. rsc.org A key feature of this method is a novel, base-free oxidative Nef reaction using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org

A transition-metal-free intermolecular radical coupling reaction provides another route to 3-substituted benzofuran molecules. nih.gov This method uses 2-iodophenyl allenyl ethers and compounds with H-heteroatom bonds as substrates, with strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) as additives. nih.gov

Palladium-Catalyzed Synthetic Pathways

Palladium catalysis is a powerful tool for constructing the benzofuran-2(3H)-one scaffold, offering high efficiency and functional group tolerance.

A common strategy is the palladium-catalyzed carbonylative intramolecular synthesis. One such method employs 2-hydroxybenzyl alcohols as starting materials and formic acid as a carbon monoxide (CO) source, activated by acetic anhydride. rsc.orgrsc.orgdntb.gov.ua This approach avoids the direct use of toxic CO gas and produces various benzofuran-2(3H)-one derivatives in moderate to good yields. rsc.orgrsc.org The proposed mechanism involves the activation of the benzylic alcohol by the palladium catalyst, followed by CO insertion and reductive elimination to yield the final product. rsc.org

Another palladium-catalyzed method involves the intramolecular alkoxycarbonylation of alkenylphenols. nih.gov This reaction generates 3-substituted-benzofuran-2(3H)-ones under mild conditions. A key innovation in this process is the ex situ formation of CO from N-formylsaccharin, which allows for a broad functional group tolerance despite the polymerization tendency of the starting materials. nih.gov

The synthesis of 3-(benzofuran-3-ylmethylene)benzofuran-2(3H)-ones can be achieved through a palladium-catalyzed carbonylative reaction of 2-alkynylphenols with carbon monoxide. nih.gov This reaction proceeds via a double insertion of triple bonds. nih.gov A one-pot version starting from 2-iodophenol (B132878) and an alkyne has also been developed. nih.gov

Additionally, a palladium-catalyzed C–H activation/oxidation tandem reaction of 2-hydroxystyrenes and iodobenzenes provides a novel route to benzofurans. rsc.org

Brønsted Acid Catalyzed Transformations

Brønsted acids are effective catalysts for the synthesis of benzofuran-2(3H)-one derivatives, often enabling cascade reactions that efficiently build molecular complexity.

An improved protocol for preparing 3-(1H-indol-3-yl)benzofuran-2(3H)-ones utilizes a polyphosphoric acid-mediated condensation of 3-(2-nitrovinyl)-1H-indoles with phenols. mdpi.comresearchgate.net This transformation involves an initial nucleophilic addition of the phenol to the electron-deficient alkene, followed by hydrolysis of the nitroalkane intermediate and subsequent intramolecular 5-exo-trig nucleophilic attack to form the lactone ring. mdpi.com

The condensation of 3-coumaranone (benzofuran-2(3H)-one) with aromatic carbonyl compounds can be catalyzed by Brønsted hyperacids like pentafluoroanilinium triflate (PFAT) or triflic acid. sciforum.netsciforum.net Depending on the acidity of the catalyst, this reaction can yield either aurones or, with stronger acids, lead to a double condensation to form 3,3'-(phenylmethylene)bis(benzofuran-2(3H)-ones). sciforum.netsciforum.net The proposed mechanism for the double condensation involves the addition of a carbocation to the enolic form of 3-coumaranone. sciforum.net

Following their work on indole functionalization, researchers have developed a Brønsted acid-catalyzed approach for the synthesis of functionalized tetrahydrocarbazolones from 4-(indol-2-yl)-4-oxobutanals. nih.gov This involves a tandem intramolecular Friedel–Crafts hydroxyalkylation and an intermolecular direct nucleophilic substitution. nih.gov

One-Pot Synthetic Procedures for this compound Derivatives

One-pot syntheses are highly desirable as they reduce reaction time, resource consumption, and waste generation by combining multiple reaction steps in a single vessel.

A facile one-pot, metal-free synthesis of benzofuran-2(3H)-one derivatives has been developed through a [4 + 1] annulation of para-quinone methides with bromonitromethane under mild conditions. rsc.org This method proceeds in moderate to good yields. rsc.org

Another notable one-pot procedure involves the synthesis of 2-substituted benzofurans under ultrasound irradiation. nih.govresearchgate.net This method consists of a sequential C-C coupling of (trimethylsilyl)acetylene with iodoarenes, followed by C-Si bond cleavage and a subsequent tandem C-C/C-O bond-forming reaction with 2-iodophenol. nih.govresearchgate.net

A transition-metal-free, one-pot synthesis of 1-(3-amino-6-bromobenzofuran-2-yl)ethan-1-one has been reported, demonstrating high reaction efficiency and mild conditions. mdpi.comsemanticscholar.org This regioselective method constructs the five-membered heterocycle in good to excellent yields. mdpi.comsemanticscholar.org

Palladium-catalyzed one-pot syntheses have also been developed. For instance, a direct arylation and ring-closure reaction between a benzofuran and a hydroxy aryl iodide can be performed at room temperature for most substrates, yielding dihydrobenzofurans with high yields. acs.org

Ultrasonic-Assisted Synthetic Protocols

The use of ultrasound irradiation in organic synthesis can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

An ultrasound-assisted, one-pot synthesis of 2-substituted benzofurans has been developed, involving a palladium-catalyzed coupling of (trimethylsilyl)acetylene with iodoarenes, followed by reaction with 2-iodophenol. nih.govresearchgate.net This method provides good yields of the desired products. nih.govresearchgate.net

The synthesis of aurones (2-benzylidenebenzofuran-3(2H)-ones) can be achieved through the reaction of 1-(2'-hydroxyphenyl)-3-phenyl-propenones with copper acetate in ethanol (B145695) under ultrasonic irradiation, resulting in faster reactions and higher yields than conventional methods. researchgate.net Another approach for aurone (B1235358) synthesis involves the Knoevenagel condensation of benzofuranone with substituted benzaldehydes using L-proline-based natural deep eutectic solvents (NaDES) as both solvent and catalyst under ultrasound irradiation. scilit.comresearchgate.net

Furthermore, an improved synthesis of S-alkylated bromobenzofuran-oxadiazole scaffolds has been achieved using benzyl (B1604629) triethylammonium (B8662869) chloride (BTEAC) as a phase transfer catalyst under ultrasonic assistance, with yields up to 88%. nih.govmdpi.com

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Several synthetic methods for benzofuran-2(3H)-ones and their analogues align with green chemistry principles. For example, the use of water as a solvent is a key aspect of green chemistry. A simple and green method for the synthesis of aurones involves the condensation of benzofuranone with aromatic aldehydes in neat water, which avoids the need for catalysts, reagents, organic solvents, and chromatographic purification. arkat-usa.org

The development of transition-metal-free synthetic routes, as described in section 2.3.1, is another important contribution to green chemistry by avoiding potentially toxic and expensive metal catalysts. scispace.comnih.govcore.ac.ukrsc.orgrsc.org

One-pot syntheses (section 2.4) also contribute to the principles of green chemistry by improving atom economy and reducing waste from intermediate purification steps. rsc.orgnih.govresearchgate.netmdpi.comsemanticscholar.org Similarly, ultrasonic-assisted synthesis (section 2.5) often leads to more energy-efficient processes. nih.govresearchgate.netresearchgate.netscilit.comresearchgate.netnih.govmdpi.com

The use of formic acid as a safer in situ source of carbon monoxide in palladium-catalyzed carbonylations is another example of applying green chemistry principles to the synthesis of benzofuran-2(3H)-ones. rsc.orgrsc.org

A patent has been filed for a green catalytic synthesis method for benzofuranone derivatives that uses benzofuranone and alcohol as substrates. google.com Additionally, an electro-organic synthesis of new benzofuran derivatives has been developed in a water-ethanol solution, offering a green, simple, and catalyst-free method. researchgate.net

Chemical Transformations and Derivatization of 6 Bromobenzofuran 2 3h One

Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) Ring System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of 6-Bromobenzofuran-2(3H)-one is governed by the directing effects of the existing substituents: the bromine atom at C6 and the ether oxygen of the lactone ring attached at C7a. stackexchange.comnih.gov The ether oxygen is a strongly activating, ortho, para-directing group, while the bromine is a deactivating, yet ortho, para-directing group.

The directing effects of both substituents converge on positions 5 and 7 of the benzofuranone core.

Ether Oxygen (at C7a): Directs incoming electrophiles to the ortho position (C7) and the para position (C5).

Bromine (at C6): Directs incoming electrophiles to its ortho positions (C5 and C7).

Consequently, electrophilic attack is strongly favored at the C5 and C7 positions, which are activated by the ether oxygen and ortho to the bromine atom. stackexchange.com The lactone carbonyl group is a deactivating group and has a negligible directing effect on the benzene ring. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. mdpi.comnih.gov The specific regioselectivity between the C5 and C7 positions would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Bromo-5-nitrobenzofuran-2(3H)-one and 6-Bromo-7-nitrobenzofuran-2(3H)-one |

| Halogenation | Br₂, FeBr₃ | 5,6-Dibromobenzofuran-2(3H)-one and 6,7-Dibromobenzofuran-2(3H)-one |

Nucleophilic Addition Reactions at the Carbonyl Moiety

The carbonyl group of the lactone is an electrophilic center susceptible to attack by nucleophiles. Unlike acyclic esters, the cyclic nature of the lactone influences the reaction outcome.

A prominent example is the reaction with Grignard reagents (R-MgX). wikipedia.org Lactones typically react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, causing the cleavage of the ester's C-O bond and opening the lactone ring. This process initially forms a ketone. A second equivalent of the Grignard reagent then rapidly adds to this newly formed, more reactive ketone, yielding a tertiary alcohol upon acidic workup. The final product is a diol, with one primary or secondary alcohol resulting from the original ester oxygen and a tertiary alcohol from the carbonyl carbon. organic-chemistry.orgyoutube.comcommonorganicchemistry.comyoutube.com

Another important reaction is the Reformatsky reaction, which involves an organozinc reagent generated from an α-halo ester and zinc metal. wikipedia.org This organozinc enolate can add to the carbonyl group of this compound. Similar to the Grignard reaction, this would likely lead to ring-opening, ultimately forming a more complex molecule containing a β-hydroxy ester moiety. nih.govnih.gov

Reduction Reactions of the Ketone Functionality

The ketone functionality within the lactone ring can be reduced using various hydride reagents. The choice of reagent determines the final product.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), typically reduce the lactone to a diol. The reaction proceeds by initial addition of a hydride to the carbonyl, followed by ring opening to form an aldehyde, which is then further reduced to a primary alcohol. The original carbonyl group is reduced to a secondary alcohol, resulting in a 1,2-diol structure attached to the aromatic ring.

Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction. At low temperatures, DIBAL-H can reduce the lactone to a lactol (a cyclic hemiacetal). This intermediate can exist in equilibrium with the ring-opened hydroxy aldehyde. The lactol is often the isolable product under these controlled conditions.

Table 2: Products of Reduction of this compound

| Reducing Agent | Reaction Conditions | Major Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 2. H₃O⁺ workup | 2-(2-Hydroxyethyl)-3-bromophenol |

Base-Catalyzed Reactions Involving the Benzofuran-2(3H)-one Scaffold

The methylene (B1212753) protons at the C3 position are acidic due to their proximity to the carbonyl group. In the presence of a base, deprotonation occurs to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The enolate of this compound can react with aldehydes or ketones in an Aldol-type reaction. wikipedia.org For instance, in the presence of a base like sodium hydroxide (B78521) or lithium diisopropylamide (LDA), the enolate will add to the carbonyl of an aldehyde (e.g., benzaldehyde), forming a β-hydroxy intermediate. This intermediate can then undergo dehydration, often promoted by heat or acidic conditions, to yield an α,β-unsaturated product, specifically a 3-benzylidene-6-bromobenzofuran-2(3H)-one. rsc.org This reaction creates a new C=C double bond at the C3 position. nih.gov

While a classic Claisen condensation involves two ester molecules, the enolate of this compound can participate in mixed Claisen-type reactions with other esters. The enolate would attack the carbonyl of an ester (e.g., ethyl acetate), leading to the formation of a β-keto lactone after the elimination of an alkoxide leaving group. The product would be a 3-acyl-6-bromobenzofuran-2(3H)-one.

A related and highly useful reaction is the Knoevenagel condensation. nih.govrsc.org This involves the reaction of the benzofuranone with a compound containing an active methylene group, such as malononitrile (B47326) or diethyl malonate, catalyzed by a weak base like piperidine (B6355638) or ammonia. sciensage.infonih.gov The reaction proceeds via the formation of a C=C bond at the C3 position, yielding a 3-alkylidene derivative.

Table 3: Base-Catalyzed Condensation Reactions

| Reaction Type | Electrophile | Base | Product Type |

|---|---|---|---|

| Aldol Condensation | Aromatic Aldehyde | NaOH, EtOH | 3-Alkylidene-6-bromobenzofuran-2(3H)-one |

Oxidation Reactions of the Benzofuran Core

Oxidation of the this compound scaffold can be targeted at the active C3 methylene group. This position is benzylic and adjacent to a carbonyl, making it susceptible to oxidation. libretexts.org

A common reagent for this transformation is selenium dioxide (SeO₂). researchgate.net Selenium dioxide is known to oxidize α-methylene groups of ketones to afford 1,2-dicarbonyl compounds. researchgate.netrsc.org The reaction of this compound with SeO₂ would be expected to introduce a carbonyl group at the C3 position, yielding 6-bromobenzofuran-2,3-dione. This product, an isatin (B1672199) analogue, is a valuable synthetic intermediate. Other strong oxidizing agents, such as hot acidic potassium permanganate, could potentially cleave the C2-C3 bond or oxidize the aromatic ring under harsh conditions, but the SeO₂ oxidation is a more controlled and specific method for functionalizing the C3 position. beilstein-journals.orgbeilstein-archives.org

Substitution Reactions on the Furan (B31954) Ring

The furanone ring of this compound, specifically the methylene group at the C-3 position, is susceptible to substitution reactions. This reactivity is attributed to the acidity of the C-3 protons, which are positioned between a carbonyl group and an oxygen atom. Under basic conditions, deprotonation can occur, generating a nucleophilic carbanion that can react with various electrophiles.

A common transformation is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. For instance, condensation with aromatic aldehydes introduces an arylmethylene substituent at the C-3 position. This reaction is typically catalyzed by a base such as piperidine or sodium acetate (B1210297). The resulting exocyclic double bond is conjugated with the carbonyl group, forming a stable system. These condensation products can serve as intermediates for further synthetic manipulations.

Table 1: Examples of C-3 Substitution Reactions

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Aromatic Aldehydes | Piperidine, Ethanol (B145695), Reflux | 3-(Arylmethylene)benzofuran-2(3H)-one |

| Alkyl Halides | Sodium Hydride, THF | 3-Alkylbenzofuran-2(3H)-one |

This table is a representative summary of potential reactions based on the reactivity of the active methylene group in similar heterocyclic systems.

Coupling Reactions for Further Functionalization

The bromine atom at the C-6 position of the benzene ring is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method allows for the synthesis of 6-aryl or 6-vinylbenzofuran-2(3H)-one derivatives. organic-chemistry.orgnih.gov The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. masterorganicchemistry.comwikipedia.org This palladium-catalyzed process is an effective method for introducing alkenyl substituents at the C-6 position. organic-chemistry.org The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to 6-alkynylbenzofuran-2(3H)-one derivatives. The reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of a base, typically an amine. researchgate.netsoton.ac.uk

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl/vinylbenzofuran-2(3H)-one |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 6-Alkenylbenzofuran-2(3H)-one |

Intramolecular Cyclization Reactions of Derived Intermediates

Derivatives of this compound, synthesized via the reactions described above, can be designed to undergo intramolecular cyclization, leading to the formation of complex, fused heterocyclic systems. rsc.orgorganic-chemistry.orgrsc.org These cascade or domino reactions are highly efficient in building molecular complexity from relatively simple starting materials.

For example, a derivative functionalized at the C-6 position with a group containing a nucleophile (e.g., an alcohol or amine) and at the C-3 position with an electrophilic center can lead to the formation of a new ring fused to the benzofuranone core. Ruthenium-catalyzed ring-closing metathesis is another powerful strategy for synthesizing fused systems from appropriately di-alkenylated benzofuran precursors. core.ac.ukorganic-chemistry.org Similarly, palladium-catalyzed intramolecular C-H functionalization or cyclization can be employed to construct polycyclic structures. rsc.org The specific nature of the fused ring system depends entirely on the structure of the acyclic precursor that is designed and synthesized. nih.gov

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Thiosemicarbazides)

The lactone (cyclic ester) functionality of this compound is reactive towards strong nitrogen-based nucleophiles. These reactions typically proceed via nucleophilic acyl substitution, leading to the opening of the furanone ring. The resulting intermediates can then undergo subsequent intramolecular cyclization to form new heterocyclic rings.

Reaction with Hydrazines: Treatment of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines results in the cleavage of the lactone ring. The initial product is a hydrazide derivative of 2-(4-brom-2-hydroxyphenyl)acetic acid. This intermediate can then cyclize under acidic or thermal conditions to yield pyridazinone or pyrazolidinone derivatives. The reaction of lactones with hydrazines is a common method for the synthesis of various nitrogen-containing heterocycles. chim.itderpharmachemica.comnih.gov

Reaction with Thiosemicarbazides: Thiosemicarbazide (B42300), possessing two nucleophilic nitrogen atoms and a sulfur atom, can also react with the lactone. researchgate.net The reaction likely proceeds through the terminal hydrazine nitrogen attacking the carbonyl carbon, leading to ring opening. nih.govmdpi.com The resulting thiosemicarbazone-type intermediate can be cyclized to afford various five-membered heterocycles, such as 1,3,4-thiadiazoles or 1,2,4-triazole (B32235) derivatives, depending on the reaction conditions and reagents used for cyclization. chemmethod.com

Table 3: Heterocyclic Products from Reactions with Nitrogen Nucleophiles

| Nucleophile | Intermediate | Potential Final Product(s) |

|---|---|---|

| Hydrazine (NH₂NH₂) | Hydrazide of 2-(4-brom-2-hydroxyphenyl)acetic acid | 4-(4-Brom-2-hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one |

Reactions with Active Methylene Compounds (e.g., Malononitrile)

The reaction of this compound with active methylene compounds, such as malononitrile, can proceed through different pathways depending on the reaction conditions. Under basic conditions, the active methylene compound is deprotonated to form a potent nucleophile. nih.gov

This nucleophile can attack the electrophilic carbonyl carbon of the lactone, leading to a ring-opening addition reaction. The resulting intermediate, a substituted cyanopropanoate derivative, may subsequently undergo cyclization to form new carbocyclic or heterocyclic systems. For example, the reaction of 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile, a related compound with an active methylene group, with various reagents has been shown to produce pyrazole (B372694) derivatives. researchgate.net This highlights the utility of the active methylene functionality in constructing new heterocyclic rings. researchgate.net

Spectroscopic and Structural Elucidation Techniques for 6 Bromobenzofuran 2 3h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For benzofuran-2(3H)-one derivatives, the spectrum reveals characteristic signals for the aromatic protons and the aliphatic protons of the lactone ring.

In a representative derivative such as 6-methyl-5-phenylbenzofuran-2(3H)-one , the aliphatic methylene (B1212753) protons (H-3) appear as a singlet at approximately 3.74 ppm. The aromatic protons show distinct signals; for instance, the protons on the benzofuran (B130515) ring appear at 7.13 ppm and 7.02 ppm. The phenyl substituent's protons resonate between 7.27 and 7.42 ppm, and the methyl group protons give a characteristic singlet at 2.27 ppm. jk-sci.com

For another derivative, 6-ethyl-7-methyl-5-phenylbenzofuran-2(3H)-one , similar patterns are observed. The methylene protons (H-3) are found at 3.75 ppm. The aromatic proton on the core structure is observed at 6.95 ppm, while the phenyl group protons appear in the 7.24-7.44 ppm range. The ethyl and methyl substituents display their expected signals: a quartet at 2.57 ppm and a triplet at 0.99 ppm for the ethyl group, and a singlet at 2.35 ppm for the methyl group. jk-sci.com

These studies highlight how substituent changes on the benzofuranone ring directly influence the chemical shifts of nearby protons, allowing for precise structural assignments.

Table 1: ¹H NMR Spectroscopic Data for Selected Benzofuran-2(3H)-one Derivatives

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| 6-methyl-5-phenylbenzofuran-2(3H)-one | H-3 | 3.74 | s | jk-sci.com |

| Ar-H | 7.02, 7.13 | s | jk-sci.com | |

| Ph-H | 7.27-7.42 | m | jk-sci.com | |

| -CH₃ | 2.27 | s | jk-sci.com | |

| 6-ethyl-7-methyl-5-phenylbenzofuran-2(3H)-one | H-3 | 3.75 | s | jk-sci.com |

| Ar-H | 6.95 | s | jk-sci.com | |

| Ph-H | 7.24-7.44 | m | jk-sci.com | |

| -CH₂CH₃ | 2.57 | q | jk-sci.com | |

| -CH₂CH₃ | 0.99 | t | jk-sci.com | |

| -CH₃ | 2.35 | s | jk-sci.com |

Solvent: CDCl₃. s = singlet, t = triplet, q = quartet, m = multiplet.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the lactone ring in benzofuran-2(3H)-one derivatives is particularly characteristic, resonating significantly downfield.

For 6-methyl-5-phenylbenzofuran-2(3H)-one , the carbonyl carbon (C-2) signal appears at 174.6 ppm. The aliphatic methylene carbon (C-3) is observed at 32.9 ppm. The aromatic carbons of the benzofuranone core and the phenyl substituent resonate in the typical range of 112.2 to 154.0 ppm, with the methyl carbon appearing at 21.0 ppm. jk-sci.com

In the case of 6-ethyl-7-methyl-5-phenylbenzofuran-2(3H)-one , the carbonyl peak is found at 174.7 ppm and the methylene carbon at 33.6 ppm. The carbons of the ethyl group appear at 23.3 ppm (-CH₂) and 14.7 ppm (-CH₃), while the other methyl carbon is at 11.9 ppm. jk-sci.com

Table 2: ¹³C NMR Spectroscopic Data for Selected Benzofuran-2(3H)-one Derivatives

| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| 6-methyl-5-phenylbenzofuran-2(3H)-one | C=O (C-2) | 174.6 | jk-sci.com |

| -CH₂- (C-3) | 32.9 | jk-sci.com | |

| Aromatic C | 112.2, 120.3, 125.8, 127.1, 128.3, 129.3, 136.8, 138.1, 141.1, 154.0 | jk-sci.com | |

| -CH₃ | 21.0 | jk-sci.com | |

| 6-ethyl-7-methyl-5-phenylbenzofuran-2(3H)-one | C=O (C-2) | 174.7 | jk-sci.com |

| -CH₂- (C-3) | 33.6 | jk-sci.com | |

| Aromatic C | 119.3, 119.4, 123.4, 126.3, 128.1, 129.3, 138.2, 141.7, 142.0, 153.2 | jk-sci.com | |

| -CH₂CH₃ | 23.3 | jk-sci.com | |

| -CH₂CH₃ | 14.7 | jk-sci.com | |

| -CH₃ | 11.9 | jk-sci.com |

Solvent: CDCl₃.

Infrared (IR) Spectroscopy in Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the benzofuran-2(3H)-one scaffold, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring.

In the unsubstituted parent molecule, Benzofuran-2(3H)-one , the C=O stretching frequency is observed between 1640-1660 cm⁻¹. This absorption may show splitting due to a phenomenon known as Fermi resonance. nih.gov For substituted derivatives, this value is slightly shifted. For example, in 6-methyl-5-phenylbenzofuran-2(3H)-one , the carbonyl absorption is reported at a significantly higher wavenumber of 1806 cm⁻¹. jk-sci.com Similarly, 6-ethyl-7-methyl-5-phenylbenzofuran-2(3H)-one shows a C=O stretch at 1807 cm⁻¹. jk-sci.com These higher frequencies are characteristic of strained cyclic esters (lactones).

Other typical absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1650 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for Benzofuran-2(3H)-one and Derivatives (cm⁻¹)

| Compound | C=O Stretch (Lactone) | Aromatic C=C Stretch | Reference |

| Benzofuran-2(3H)-one | 1640-1660 | Not specified | nih.gov |

| 6-methyl-5-phenylbenzofuran-2(3H)-one | 1806 | 1632, 1481 | jk-sci.com |

| 6-ethyl-7-methyl-5-phenylbenzofuran-2(3H)-one | 1807 | 1627, 1447 | jk-sci.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

In EI-MS, high-energy electrons bombard the molecule, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks. For aromatic compounds like benzofuranones, the molecular ion peak is often prominent due to the stability of the aromatic system. Common fragmentation pathways for esters and lactones involve the loss of CO and CO₂. For 6-Bromobenzofuran-2(3H)-one, one would expect to see characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be evident in the molecular ion and any bromine-containing fragments.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the precise elemental composition of the molecule and its fragments. This technique is crucial for confirming the molecular formula of newly synthesized compounds.

For instance, the molecular formula of 6-methyl-5-phenylbenzofuran-2(3H)-one (C₁₅H₁₂O₂) was confirmed by HRMS, which showed a calculated m/z for the protonated molecule [M+H]⁺ of 225.0916, with an experimental value found to be 225.0897. jk-sci.com Similarly, for 6-ethyl-7-methyl-5-phenylbenzofuran-2(3H)-one (C₁₇H₁₆O₂), the calculated [M+H]⁺ peak was 253.1229, and the found value was 253.1221, confirming its elemental composition. jk-sci.com

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the positions of individual atoms are precisely located.

While a crystal structure for the parent this compound is not extensively detailed in publicly available literature, numerous studies on its derivatives provide a clear picture of the structural characteristics of this class of compounds. For instance, the analysis of substituted benzofuranone derivatives reveals detailed crystallographic data. These studies unambiguously confirm molecular connectivity and provide a wealth of structural parameters. mdpi.comvensel.orgasianpubs.org

A notable example is the crystal structure of 3-(Propan-2-ylidene)benzofuran-2(3H)-one, which crystallizes in the monoclinic space group P2₁/c with two independent molecules (A and B) in the asymmetric unit. vensel.orgresearchgate.net This phenomenon allows for a direct comparison of molecular geometry in slightly different crystalline environments. Both molecules were found to be highly planar. vensel.orgresearchgate.net Similarly, the crystal structure of 5-nitro-1-benzofuran-2(3H)-one was determined to be in the monoclinic system, space group P2₁/c, with the molecule being essentially planar. nih.gov

The table below summarizes crystallographic data for several benzofuran-2(3H)-one derivatives, illustrating the typical parameters obtained from SC-XRD analysis.

| Compound | Formula | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| (E)-6-hydroxy-3-(3-methylbut-2-en-1-ylidene)benzofuran-2(3H)-one | C₁₃H₁₂O₃ | Triclinic | P-1 | mdpi.com |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | vensel.orgresearchgate.net |

| 5-nitro-1-benzofuran-2(3H)-one | C₈H₅NO₄ | Monoclinic | P2₁/c | nih.gov |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime | C₁₉H₁₈BrNO₂ | Monoclinic | P2₁/c | researchgate.net |

Analysis of π-π Stacking Interactions

The planar aromatic rings of benzofuranone derivatives make them amenable to π-π stacking interactions, which play a significant role in stabilizing their crystal structures. These non-covalent interactions involve the overlap of π-orbitals between adjacent aromatic rings and are crucial in directing the molecular packing. nih.gov

In the crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, π-π interactions are observed between the benzene (B151609) and furan (B31954) rings of neighboring molecules, contributing to the formation of inversion-related dimers. nih.gov The distance between the centroids of these interacting rings (Cg···Cg) is 3.881 Å, with an interplanar distance of 3.562 Å, indicating a slipped-stack arrangement. nih.gov Another example is seen in 5-nitro-1-benzofuran-2(3H)-one, where the planar molecules form stacks along the a-axis direction. The intercentroid separations between the overlapping benzene rings within these stacks are 3.6594 Å and 3.8131 Å.

The analysis of 3-(Propan-2-ylidene)benzofuran-2(3H)-one also reveals that the two independent molecules in the asymmetric unit are assembled parallel to each other, with the benzene rings overlapping at a mean distance of 3.84 Å. vensel.orgresearchgate.net These findings underscore the importance of π-π interactions in the solid-state organization of benzofuranone derivatives. nih.govdntb.gov.ua

| Compound | Interaction Type | Key Distances (Å) | Reference |

|---|---|---|---|

| 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran | Benzene-Furan π-π stacking | Centroid-Centroid: 3.881 | nih.gov |

| 5-nitro-1-benzofuran-2(3H)-one | Benzene-Benzene π-π stacking | Intercentroid: 3.659 & 3.813 | |

| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | Benzene-Benzene π-π stacking | Mean overlap distance: 3.84 | vensel.orgresearchgate.net |

Characterization of Hydrogen Bonding Networks

Hydrogen bonds are highly directional, non-covalent interactions that significantly influence the crystal packing of molecules. In the context of benzofuranone derivatives, various types of weak and conventional hydrogen bonds, including C–H···O, C–H···π, and even halogen bonds like Br···O, contribute to the formation of complex supramolecular architectures. nih.govdntb.gov.ua

The crystal structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime, a brominated benzofuran derivative, showcases a dimeric arrangement formed via an O-H···N intermolecular hydrogen bond, creating a centrosymmetric R²₂(6) ring motif. researchgate.net Its O-(2-phenylacetyl)oxime derivative, in contrast, forms a one-dimensional infinite chain through C–H···O hydrogen bonds. researchgate.net Both structures are further stabilized by weak C-H···π and π···π interactions, leading to a two-dimensional network. researchgate.net

In other brominated benzofuran derivatives, short contacts involving the bromine atom are observed. For instance, in 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran, dimers formed by C-H···π and π-π interactions are further linked by Br···O halogen bonds with a distance of 3.185 Å. nih.gov Similarly, C—Br···π interactions with a separation of 3.626 Å are noted in the crystal structure of 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. nih.gov The presence of halogens like bromine can lead to "halogen bonds," which are attractive interactions that improve binding affinity and influence crystal packing. nih.gov

Weak C–H···O hydrogen bonds are also a recurring motif. In the crystal packing of 5-nitro-1-benzofuran-2(3H)-one, molecules from adjacent stacks are linked by these weak hydrogen bonds, forming inversion dimers. The analysis of various benzofuran derivatives confirms the prevalence of C–H···O and C–H···π interactions in creating robust 2D and 3D supramolecular structures. asianpubs.org

| Compound | Interaction Type | Description / Key Distances (Å) | Reference |

|---|---|---|---|

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone oxime | O-H···N | Forms centrosymmetric R²₂(6) dimers | researchgate.net |

| 1-(5-bromobenzofuran-2-yl)-2-mesitylethanone-O-(2-phenylacetyl)oxime | C–H···O | Forms 1D infinite chains | researchgate.net |

| 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran | Br···O | Distance: 3.185 | nih.gov |

| 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran | C-Br···π | Distance: 3.626 | nih.gov |

| 5-nitro-1-benzofuran-2(3H)-one | C-H···O | Links molecular stacks into inversion dimers |

Computational Chemistry Applications in 6 Bromobenzofuran 2 3h One Research

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unige.chnih.gov It is a cornerstone of computational chemistry for predicting a molecule's geometry, electronic properties, and reactivity. unige.ch For 6-Bromobenzofuran-2(3H)-one, DFT calculations would provide critical insights into its stability, reactivity hotspots, and spectroscopic properties.

DFT studies on related benzofuran (B130515) derivatives have been employed to understand their structural and electronic features. nih.gov These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic descriptors. nih.gov The insights gained from DFT are foundational for other computational methods, such as molecular docking and molecular dynamics.

Table 1: Illustrative Electronic Properties from DFT Calculations The following table represents typical data that would be generated from a DFT analysis of this compound.

| Property | Description | Potential Insight for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; a region of likely electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; a region of likely nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). asianpubs.orgnih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates.

While specific docking studies on this compound are not prominent, numerous studies have been conducted on its derivatives, which feature the core benzofuran structure. These derivatives have been docked against a variety of biological targets, suggesting potential areas of interest for the parent compound. For instance, benzofuran-oxadiazole hybrids have been evaluated as inhibitors of tyrosinase and enzymes related to cancer. nih.govnih.gov Other derivatives have been studied for their potential to inhibit DNA gyrase of Mycobacterium tuberculosis. asianpubs.org These studies use docking scores (measured in kcal/mol) and inhibition constants (Ki) to rank the binding affinity of the compounds. asianpubs.org

Table 2: Representative Molecular Docking Results for Benzofuran Derivatives This table illustrates the kind of data obtained from docking studies on compounds containing the bromobenzofuran scaffold.

| Derivative Scaffold | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Bromobenzofuran-oxadiazole | Bacterial Tyrosinase | 2Y9X | -7.0 to -8.5 | His-208, His-60, Met-61 | nih.gov |

| Bromobenzofuran-pyrazole | DNA Gyrase B (MTB) | 4Z2D | -8.0 to -9.5 | Asp79, Gly77, Glu50 | asianpubs.org |

| Bromobenzofuran-oxadiazole | EGFR Kinase | 2J6M | -10.0 to -12.0 | Met793, Leu718, Asp855 | nih.gov |

These findings suggest that the this compound scaffold could be investigated against similar targets.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. mdpi.comua.ac.be This method provides a detailed view of the dynamic behavior of a system, including conformational changes in a ligand and its target, the stability of the ligand-receptor complex, and the influence of solvent. mdpi.com

For the 6-bromobenzofuran (B120239) scaffold, MD simulations are often used as a follow-up to molecular docking to validate the stability of the predicted binding poses. nih.gov For example, MD simulations have been used to confirm that bromobenzofuran-oxadiazole derivatives form stable complexes with cancer-related enzymes like EGFR and mTOR. nih.gov These simulations typically run for nanoseconds and analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the protein and the ligand's position in the binding site. mdpi.com Such studies are essential for understanding how a ligand truly behaves in a dynamic biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Developing a QSAR model requires a dataset of compounds with known activities. The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological) for each compound and then using statistical methods to find the best correlation between these descriptors and the observed activity. mdpi.com While a specific QSAR model for this compound is not available, its derivatives are often included in the development of QSAR models for various therapeutic targets. kuleuven.be For a series of benzofuran derivatives, a QSAR model could identify which substitutions and structural features are most important for enhancing a desired biological effect, such as antitubercular or anticancer activity. nih.gov

In Silico Approaches for Target Identification and Mechanism Elucidation

In silico target identification involves using computational tools to predict the biological targets of a given compound. This can be achieved through various methods, including reverse docking (docking a single ligand against a large library of potential protein targets) and comparing the compound's structural or physicochemical properties to those of known drugs.

For this compound, its derivatives provide significant clues for potential target identification. Computational studies on these derivatives have identified several potential targets:

Bacterial Enzymes : DNA gyrase in M. tuberculosis has been identified as a target for bromobenzofuran-pyrazole hybrids. asianpubs.org

Fungal Enzymes : Tyrosinase is a target for benzofuran-oxadiazole derivatives. nih.gov

Cancer-Related Proteins : Enzymes such as EGFR, PI3K, mTOR, and tubulin have been investigated as potential targets for bromobenzofuran-oxadiazole scaffolds in the context of anti-cancer research. nih.gov

Viral Proteins : The main protease (Mpro) and spike glycoprotein (B1211001) of SARS-CoV-2 have been explored as targets for more complex benzofuran-triazole derivatives. mdpi.com

These findings suggest that this compound itself, or its simpler derivatives, could be computationally screened against these and other related protein families to uncover its potential biological mechanisms of action. researchgate.net

Utility of 6 Bromobenzofuran 2 3h One As a Synthetic Building Block

Precursor in the Synthesis of Pharmacologically Relevant Heterocycles

The utility of 6-bromobenzofuran-2(3H)-one extends to the synthesis of numerous heterocyclic systems, including benzofuran-fused pyrazoles, thiophene (B33073) and thienopyrimidine derivatives, oxadiazoles (B1248032), thiadiazoles, thiazoles, thiazolidinones, triazole-linked compounds, and urea (B33335) derivatives. ekb.egjrespharm.comcore.ac.ukmdpi.comfrontiersin.org

Benzofuran-Fused Pyrazoles

The synthesis of benzofuran-fused pyrazole (B372694) derivatives often commences with 2-acetyl-5-bromobenzofuran, which can be derived from this compound. Condensation of 2-acetyl-5-bromobenzofuran with malononitrile (B47326) yields 2-[1-(5-bromobenzofuran-2-yl)-ethylidene]malononitrile. ekb.eg This intermediate can then be reacted with hydrazine (B178648) hydrate (B1144303) to form benzofuran-fused pyrazoles. ekb.egjrespharm.com

Table 1: Synthesis of Benzofuran-Fused Pyrazoles

| Starting Material | Reagents | Intermediate | Final Product Class |

|---|---|---|---|

| 2-acetyl-5-bromobenzofuran | Malononitrile, Ammonium acetate (B1210297), Acetic acid | 2-[1-(5-bromobenzofuran-2-yl)-ethylidene]malononitrile | Benzofuran-fused pyrazoles |

Thiophene and Thienopyrimidine Derivatives

The reactivity of intermediates derived from this compound is instrumental in the synthesis of thiophene and thienopyrimidine derivatives. For instance, 2-amino-4-(5-bromo-benzofuran-2-yl)-thiophene-3-carbonitrile, synthesized from a this compound precursor, serves as a key building block. ekb.eg Refluxing this aminothiophene derivative in formic acid yields N-(4-(5-bromobenzofuran-2-yl)-3-cyanothiophen-2-yl)formamide. ekb.eg Furthermore, reaction with formamide (B127407) can produce 4-amino-5-(5-bromobenzofuran-2-yl)thieno[2,3-d]pyrimidine. ekb.eg

Table 2: Synthesis of Thiophene and Thienopyrimidine Derivatives

| Starting Intermediate | Reagents | Product |

|---|---|---|

| 2-amino-4-(5-bromo-benzofuran-2-yl)-thiophene-3-carbonitrile | Formic acid | N-(4-(5-bromobenzofuran-2-yl)-3-cyanothiophen-2-yl)formamide |

Oxadiazole and Thiadiazole Derivatives

The synthesis of oxadiazole and thiadiazole derivatives can be achieved from precursors derived from this compound. One common route involves the conversion of a carboxylic acid derivative to its corresponding acid hydrazide. mdpi.com For example, 5-bromobenzofuran-2-carbohydrazide can be obtained and subsequently used to synthesize 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.netjst.go.jp This is often accomplished by reacting the carbohydrazide (B1668358) with carbon disulfide to form a thione, which can then be further modified. mdpi.com Another approach involves the cyclization of N-formyl acid hydrazide derivatives using reagents like phosphorous pentoxide for oxadiazoles or phosphorous pentasulphide for thiadiazoles. mdpi.com

Table 3: General Synthesis of Oxadiazole and Thiadiazole Derivatives

| Precursor | Reagents for Cyclization | Heterocyclic Product |

|---|---|---|

| N-Formyl acid hydrazide derivative | Phosphorous pentoxide | 1,3,4-Oxadiazole |

Thiazole (B1198619) and Thiazolidinone Systems

The synthesis of thiazole and thiazolidinone derivatives often involves the reaction of a thiosemicarbazone intermediate with α-haloketones or related compounds. mdpi.com While direct synthesis from this compound is not explicitly detailed, intermediates bearing the 6-bromobenzofuran (B120239) moiety can be functionalized to include a thiosemicarbazide (B42300) group. This group can then undergo cyclization to form the desired thiazole or thiazolidinone ring. For example, S-alkylation of thiazole chalcones with benzofuran (B130515) derivatives has been reported to yield novel thiazole compounds. frontiersin.org

Triazole-Linked Compounds

6-Bromobenzofuran-2-carbohydrazide is a key intermediate for synthesizing triazole-linked compounds. nih.gov This hydrazide can be reacted with a phenyl isothiocyanate to form a thiosemicarbazide intermediate. Subsequent treatment with a base like potassium hydroxide (B78521) leads to the formation of a 5-(5-Bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thione ring system. nih.gov These triazole derivatives can be further functionalized, for example, by reacting them with 2-bromo-N-arylacetamides to produce more complex triazole-linked structures. nih.gov

Table 4: Synthesis of Triazole-Linked Compounds

| Starting Intermediate | Reagents | Key Intermediate | Final Product Class |

|---|---|---|---|

| 6-Bromobenzofuran-2-carbohydrazide | Phenyl isothiocyanate | Thiosemicarbazide | Triazole-thione |

Urea Derivatives

The synthesis of urea derivatives from this compound precursors typically involves the formation of a carbonyl azide (B81097) intermediate. core.ac.uk For instance, 5-bromobenzofuran-2-carbonyl azide can be prepared from the corresponding carbohydrazide. core.ac.uk This azide can then be reacted with various aromatic amines in a suitable solvent like anhydrous toluene (B28343) under reflux conditions to yield 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives. core.ac.uk

Table 5: Synthesis of Urea Derivatives

| Starting Intermediate | Reagents | Product Class |

|---|

Intermediate in the Synthesis of Agrochemical Agents

The structural framework of this compound is found in molecules designed for agricultural applications. Halogenated benzofuranones and their derivatives are recognized as important intermediates in the synthesis of various agrochemicals. guidechem.com The chloro-analogue of this compound, 6-Chlorobenzofuran-3(2H)-one, is noted for its use as a building block in the production of pharmaceuticals and agrochemicals. guidechem.com By chemical analogy, the bromo-derivative offers a similar, and in some cases more reactive, handle for synthetic transformations leading to complex target molecules.

Research and patent literature describe processes for preparing related 6-bromo-2,3-dihydrobenzofuran (B67905) structures as key intermediates. For instance, a process for creating 2,2-dialkyl-2,3-dihydro-6-bromobenzofurans starts from 3-bromophenol (B21344), which undergoes several transformations to build the heterocyclic system. google.com.na These dihydrobenzofurans are explicitly stated to be useful as intermediates for further chemical synthesis. google.com.na The synthesis pathway highlights the importance of the brominated phenol (B47542) precursor in constructing the core structure that is central to certain agrochemical products.

The table below outlines a representative synthetic sequence for related compounds, illustrating the role of brominated precursors.

| Step | Starting Material | Reagent(s) | Product |

| 1 | 3-bromophenol | Isobutyryl chloride, Pyridine | 3-Bromophenyl isobutyrate |

| 2 | 3-Bromophenyl isobutyrate | AlCl₃ (Fries rearrangement) | 5-Bromo-2-hydroxy-isobutyrophenone |

| 3 | 5-Bromo-2-hydroxy-isobutyrophenone | NaBH₄ | 5-Bromo-2-(1-hydroxy-2-methylpropyl)phenol |

| 4 | 5-Bromo-2-(1-hydroxy-2-methylpropyl)phenol | Acidic ion exchanger (e.g., Amberlyst 15) | 6-Bromo-2,3-dihydro-2-isopropyl-benzofuran |

| This table illustrates a synthetic pathway to a related dihydrobenzofuran structure, based on the process described in patent US5229530A. google.com.na |

Role in the Development of Advanced Organic Materials

The chemical structure of this compound makes it a promising candidate for the synthesis of advanced organic materials, particularly conducting polymers. The key to this potential lies in the bromine atom attached to the aromatic ring. This halogen serves as an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, which are foundational methods for creating extended π-conjugated systems. chemscene.com These conjugated polymers are the primary components in many advanced materials used in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The synthesis of heteroarylated dithieno[3,2-b:2′,3′-d]pyrroles (DTPs) for conducting electropolymers provides a clear example of this strategy. In this work, various heteroaryl bromides are coupled with an N-H-containing DTP core using a copper-iodide catalyst to form N-heteroarylated DTPs. thieme-connect.com These resulting materials exhibit interesting optical and redox properties, which are tunable based on the specific heteroaryl unit attached. thieme-connect.com The reaction conditions often involve a palladium or copper catalyst, a base, and a suitable solvent, heated to achieve the desired coupling. thieme-connect.com

This compound could be employed in a similar fashion as a monomer or building block. Its participation in such reactions would incorporate the benzofuranone moiety into a larger polymer backbone, potentially imparting specific electronic or photophysical properties to the resulting material.

The table below summarizes common cross-coupling reactions where this compound could serve as a substrate.

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Linkage | Potential Application |

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Palladium complex | C-C bond | Conjugated polymers for OLEDs, OPVs |

| Stille Coupling | Organotin compound | Palladium complex | C-C bond | Organic thin-film transistors (OTFTs) |

| Heck Coupling | Alkene | Palladium complex | C-C bond (alkenyl) | Functionalized polymers, dyes |

| Sonogashira Coupling | Terminal alkyne | Palladium complex, Copper co-catalyst | C-C bond (alkynyl) | Materials for nonlinear optics, molecular wires |

| Buchwald-Hartwig Amination | Amine | Palladium complex | C-N bond | Hole-transport materials, organic semiconductors |

| This table outlines the potential application of this compound in foundational cross-coupling reactions used for materials science, based on established chemical principles. thieme-connect.comnih.gov |

By leveraging these well-established synthetic methods, this compound stands as a valuable building block with significant potential for constructing the next generation of advanced organic materials.

Exploration of Biological Activities Associated with 6 Bromobenzofuran 2 3h One Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of 6-bromobenzofuran-2(3H)-one derivatives has been a subject of extensive research, with studies exploring their efficacy against a range of bacterial and fungal pathogens. nih.govcore.ac.uk

Antibacterial Investigations

Numerous studies have demonstrated the antibacterial effects of various derivatives. For instance, a series of 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. core.ac.uk One particular derivative, compound 6d, exhibited potent antimicrobial activity comparable to the standard drug. core.ac.uk Similarly, novel benzofuran-triazole hybrids were screened for their antibacterial potential. nih.gov Compound 10a demonstrated excellent therapeutic efficacy against E. coli, while compound 10b was found to be the most active against B. subtilis. nih.gov

Further research into 8-bromo-3-{[phenylmethylidene]amino} benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives showed that several of these compounds exhibit considerable activity against four different bacterial species. nih.gov Another study synthesized a series of novel benzofuran (B130515) derivatives and tested their antibacterial activity using the Agar well diffusion method. cuestionesdefisioterapia.com Compounds M5a and M5g showed potent activity against Enterococcus faecalis. cuestionesdefisioterapia.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 1-(5-bromobenzofuran-2-yl)-3-arylurea (6d) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent antimicrobial activity | core.ac.uk |

| Benzofuran-triazole hybrid (10a) | E. coli | Excellent therapeutic efficacy | nih.gov |

| Benzofuran-triazole hybrid (10b) | B. subtilis | Most active in the series | nih.gov |

| 8-bromo-3-{[phenylmethylidene]amino} benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Four bacterial species | Considerable activity | nih.gov |

| Benzofuran derivatives (M5a, M5g) | Enterococcus faecalis | Potent antibacterial activity | cuestionesdefisioterapia.com |

Antifungal Evaluations

The antifungal properties of this compound derivatives have also been investigated. The aforementioned 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives were tested against Candida albicans and Aspergillus niger. core.ac.uk The study of 8-bromo-3-{[phenylmethylidene]amino} benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives also included evaluation against two fungal species, with several derivatives showing considerable activity. nih.gov

In another investigation, synthesized hydrazone derivatives of benzofuran were tested for their antifungal activity. researchgate.net Compounds 2, 5b, 6b, 6c, 7b, and 7f demonstrated very strong antimicrobial effects against C. albicans. researchgate.net Furthermore, newly synthesized benzofuran derivatives M5i, M5k, and M5l showed significant activity against Candida albicans. cuestionesdefisioterapia.com Some synthesized compounds, including 2a, 2d, and 5c, showed mild antifungal activity in a separate study. researchgate.net

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 1-(5-bromobenzofuran-2-yl)-3-arylurea derivatives | C. albicans, A. niger | Antimicrobial activity observed | core.ac.uk |

| 8-bromo-3-{[phenylmethylidene]amino} benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives | Two fungal species | Considerable activity | nih.gov |

| Hydrazone derivatives of benzofuran (2, 5b, 6b, 6c, 7b, 7f) | C. albicans | Very strong antimicrobial effect | researchgate.net |

| Benzofuran derivatives (M5i, M5k, M5l) | C. albicans | Significant activity | cuestionesdefisioterapia.com |

| Compounds 2a, 2d, 5c | Not specified | Mild antifungal activity | researchgate.net |

Anti-inflammatory Response Investigations

Derivatives of this compound have been evaluated for their anti-inflammatory properties. In one study, (5-Bromobenzofuran-2-yl) (phenyl)methanone derivatives were screened for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. jchps.com Several of the synthesized compounds, specifically (2b), (2c), and (4b), demonstrated moderate activity when compared to the standard drug, Diclofenac sodium. jchps.com

Another study investigating two new benzofuran derivatives isolated from Liriope spicata var. prolifera found that both compounds exhibited significant inhibitory activity against neutrophil respiratory burst, indicating anti-inflammatory potential. nih.gov Research has also highlighted that benzofuran derivatives, in general, exhibit anti-inflammatory activities. researchgate.netresearchgate.netmdpi.com

Anticancer and Antitumor Research

The potential of this compound derivatives as anticancer agents has been a significant area of research, with studies focusing on their cytotoxicity against various cancer cell lines and the identification of their molecular targets. nih.govresearchgate.netmdpi.comnih.gov

In Vitro Cytotoxicity Assays